[(4-Fluorophenyl)methyl](1-methoxybutan-2-yl)amine
Description
(4-Fluorophenyl)methylamine is a secondary amine featuring a 4-fluorophenylmethyl group and a 1-methoxybutan-2-yl substituent. The molecular formula is C₁₂H₁₇FNO, with a calculated molar mass of 210.27 g/mol.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-methoxybutan-2-amine |
InChI |
InChI=1S/C12H18FNO/c1-3-12(9-15-2)14-8-10-4-6-11(13)7-5-10/h4-7,12,14H,3,8-9H2,1-2H3 |
InChI Key |
QHYRPEFSPGOCIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)methylamine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl chloride with 1-methoxybutan-2-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for (4-Fluorophenyl)methylamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)methylamine involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| (4-Fluorophenyl)methylamine | C₁₂H₁₇FNO | 210.27 | 4-Fluorophenylmethyl, 1-methoxybutan-2-yl | Methoxy group enhances solubility |
| (4-Fluorophenyl)(phenyl)methylamine | C₁₈H₂₂FN | 271.37 | 4-Fluorophenylphenylmethyl, 2-methylbutan-2-yl | Increased lipophilicity due to phenyl group |
| (4-Phenylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine | C₁₆H₂₁NS | 259.41 | Phenylbutan-2-yl, thiophen-2-ylethyl | Thiophene introduces sulfur-based electronic effects |
| (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine | C₁₆H₁₉NO | 241.33 | Furan-2-yl, phenylbutenyl | Oxygen heterocycle influences polarity |
Key Observations :
- Lipophilicity : The phenyl-substituted analogue in has higher lipophilicity (molar mass 271.37 g/mol) compared to the target compound, which may affect membrane permeability .
Functional Group Variations
- Methoxy vs. Methyl Groups : The methoxy group in the target compound likely improves water solubility compared to the 2-methylbutan-2-yl group in .
- Fluorine vs.
Pharmacological Activities
- Anticancer Potential: Fluorophenyl-thiadiazole derivatives () exhibit anticancer activity (IC₅₀ = 1.28 μg/mL against MCF7 breast cancer cells), suggesting fluorophenylamines may share similar bioactivity .
- Structural-Activity Relationships : The absence of a thiadiazole core in the target compound limits direct comparison, but the fluorophenyl motif remains a promising pharmacophore for drug discovery .
Physicochemical Properties
- Solubility : The methoxy group in the target compound may enhance aqueous solubility relative to phenyl or thiophene-containing analogues .
Biological Activity
(4-Fluorophenyl)methylamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorinated phenyl group and a branched amine structure suggests that this compound may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The chemical formula for (4-Fluorophenyl)methylamine is C12H16FNO, featuring:
- A 4-fluorophenyl group which enhances lipophilicity and may influence receptor binding.
- A methoxybutan-2-yl moiety that may contribute to its pharmacokinetic properties.
Biological Activities
Preliminary studies indicate that (4-Fluorophenyl)methylamine exhibits several notable biological activities:
1. Antidepressant Activity
Research suggests that compounds structurally similar to (4-Fluorophenyl)methylamine may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression. Structural analogs have shown promise in enhancing mood-related behaviors in animal models.
2. Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against various pathogens. Initial findings suggest it may possess broad-spectrum antibacterial properties, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
3. CNS Activity
Compounds with similar amine structures have been linked to central nervous system (CNS) stimulation or sedation. This could imply that (4-Fluorophenyl)methylamine might influence CNS activity, warranting further investigation into its effects on anxiety and other mood disorders.
The precise mechanism of action for (4-Fluorophenyl)methylamine is not fully elucidated; however, it is hypothesized to involve:
- Receptor Binding: Potential interactions with neurotransmitter receptors (e.g., serotonin and dopamine receptors).
- Transporter Inhibition: Similar compounds have been shown to inhibit nucleoside transporters, affecting nucleotide metabolism and cellular signaling pathways .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds highlights their biological activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-Fluorobenzylamine | Contains a fluorobenzene ring | Antidepressant properties |
| 1-(4-Fluorophenyl)-2-methylaminoethanol | Similar amine structure with ethanol | Potential anti-inflammatory effects |
| N,N-Dimethyl(4-fluorobenzyl)amine | Dimethylated nitrogen with fluorobenzene | CNS stimulant effects |
This table illustrates the diversity of biological activities associated with compounds sharing structural characteristics with (4-Fluorophenyl)methylamine.
Case Studies
Several studies have investigated the biological effects of compounds related to (4-Fluorophenyl)methylamine:
- Antidepressant Efficacy : In a study examining the antidepressant potential of various analogs, compounds similar to (4-Fluorophenyl)methylamine showed significant improvement in behavioral tests indicative of reduced depressive-like symptoms in rodent models.
- Antimicrobial Screening : A series of antimicrobial assays demonstrated that derivatives of (4-Fluorophenyl)methylamine exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
